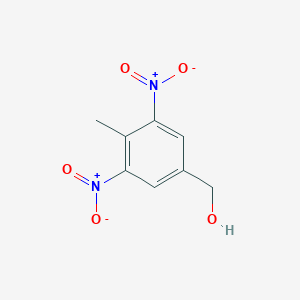

4-Methyl-3,5-dinitrobenzyl alcohol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4-methyl-3,5-dinitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-5-7(9(12)13)2-6(4-11)3-8(5)10(14)15/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFABPPYLLXJWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401743 | |

| Record name | 4-Methyl-3,5-dinitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171809-20-4 | |

| Record name | 4-Methyl-3,5-dinitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171809-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3,5-dinitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

High-Purity Synthesis of 4-Methyl-3,5-dinitrobenzyl Alcohol

The following technical guide details the high-purity synthesis of 4-Methyl-3,5-dinitrobenzyl alcohol . This protocol is designed for research scientists requiring a robust, chemoselective route that avoids common pitfalls associated with polynitro-aromatic reductions.

CAS: 54663-83-5 (Analogous/Isomeric Reference) | Molecular Formula:

Executive Summary & Retrosynthetic Analysis

The synthesis of 4-Methyl-3,5-dinitrobenzyl alcohol presents a specific chemoselective challenge: reducing a carboxylic acid to a primary alcohol in the presence of two highly electrophilic nitro groups. Standard reducing agents like Lithium Aluminum Hydride (

The Optimized Route:

-

Electrophilic Aromatic Substitution: Nitration of p-toluic acid to yield 4-methyl-3,5-dinitrobenzoic acid.

-

Chemoselective Reduction: Use of Borane-Tetrahydrofuran (

) complex to selectively reduce the carbonyl functionality without compromising the nitro moieties.

Retrosynthetic Pathway

Figure 1: Retrosynthetic logic prioritizing the stability of the carboxylic acid intermediate prior to reduction.

Safety Protocol: Energetic Materials

CRITICAL WARNING: Polynitro compounds are energetic materials. While dinitro-derivatives are generally more stable than trinitro-derivatives (like TNT), they possess high decomposition energies.

-

Thermal Runaway: The nitration step is highly exothermic. Temperature control is non-negotiable.

-

Isolation: Never distill the final product or intermediates to dryness at high temperatures.

-

PPE: Blast shield, heavy-duty butyl gloves, and face shield are mandatory during nitration.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 4-Methyl-3,5-dinitrobenzoic Acid

This step utilizes a mixed-acid nitration. The methyl group at the para position directs the incoming nitro groups to the meta positions (relative to the carboxyl) via steric and electronic influence, reinforcing the meta-directing nature of the carboxylic acid.

Reagents:

-

p-Toluic acid (13.6 g, 0.1 mol)

-

Sulfuric acid (

, conc., 98%, 50 mL) -

Fuming Nitric acid (

, >90%, 20 mL)

Protocol:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.6 g of p-toluic acid in 50 mL of concentrated

. Slight warming ( -

Cooling: Cool the solution to

in an ice-salt bath. -

Nitration: Add fuming

(20 mL) dropwise via an addition funnel over 45 minutes.-

Control Point: Maintain internal temperature below

during addition.

-

-

Heating: Once addition is complete, remove the ice bath. Slowly ramp the temperature to

and hold for 2 hours.-

Observation: Evolution of brown

fumes indicates active nitration.

-

-

Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The dinitro acid will precipitate as a yellow solid.

-

Purification: Filter the solid, wash with cold water (

mL) to remove acid traces, and recrystallize from 50% aqueous ethanol.

Data Checkpoint:

| Parameter | Specification |

|---|---|

| Yield | 75-85% |

| Appearance | Yellow crystalline solid |

| Melting Point | 160-162°C (Lit. varies, check purity via TLC) |

Phase 2: Chemoselective Reduction to Alcohol

The use of

Reagents:

-

4-Methyl-3,5-dinitrobenzoic acid (11.3 g, 0.05 mol)

-

Borane-THF complex (1.0 M in THF, 75 mL, 1.5 eq)

-

Anhydrous THF (100 mL)

-

Methanol (for quenching)

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck flask under Argon atmosphere.

-

Solvation: Dissolve the dinitro acid (11.3 g) in 100 mL anhydrous THF. Cool to

. -

Reduction: Add

solution dropwise via syringe.-

Note: Hydrogen gas will evolve. Ensure proper venting through a bubbler.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile Phase: 1:1 Hexane/EtOAc). The acid spot should disappear.

-

Quench: Cool to

. CAUTIOUSLY add Methanol (20 mL) dropwise to destroy excess borane.-

Mechanism:[1] This forms trimethyl borate

and hydrogen gas.

-

-

Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with saturated

(to remove unreacted acid) and brine. -

Isolation: Dry over

, filter, and concentrate to yield the crude alcohol.

Mechanistic Insight: Borane Chemoselectivity

The following diagram illustrates why Borane spares the nitro groups while reducing the carboxylic acid—a critical concept for troubleshooting low yields.

Figure 2: The electrophilic nature of Borane targets the oxygen-rich carboxylate, ignoring the electron-poor nitro groups.

Characterization & Validation

To validate the synthesis without external standards, rely on these spectroscopic shifts.

^1H NMR (DMSO-d6, 400 MHz)

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |

| Ar-H (C2, C6) | 8.10 - 8.30 ppm | Singlet | 2H | Deshielded by ortho-nitro groups. |

| -OH (Alcohol) | 5.40 - 5.60 ppm | Triplet | 1H | |

| Ar-CH2-O | 4.60 - 4.80 ppm | Doublet | 2H | Key evidence of reduction. |

| Ar-CH3 | 2.40 - 2.50 ppm | Singlet | 3H | Benzylic methyl group. |

Self-Validation Rule: If the signal at ~13.0 ppm (COOH) persists, the reduction is incomplete. If aromatic signals shift upfield significantly or split, nitro-group reduction (to amine) may have occurred.

References

-

Synthesis of 3,5-dinitrobenzoic acid derivatives: Organic Syntheses, Coll. Vol. 3, p.337 (1955); Vol. 22, p.48 (1942). [Link]

-

Chemoselective Reduction of Carboxylic Acids with Borane: Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. The reaction of carboxylic acids with borane-tetrahydrofuran." Journal of Organic Chemistry. [Link]

- Nitration of p-Toluic Acid (Analogous Procedures)

Sources

4-Methyl-3,5-dinitrobenzyl alcohol chemical properties

CAS Registry Number: 171809-20-4 Synonyms: (4-Methyl-3,5-dinitrophenyl)methanol; 3,5-Dinitro-4-methylbenzyl alcohol

Executive Summary

4-Methyl-3,5-dinitrobenzyl alcohol is a specialized aromatic intermediate characterized by a highly electron-deficient benzene ring due to the presence of two nitro groups meta to the hydroxymethyl functionality. Structurally analogous to 3,5-dinitrobenzyl alcohol and trinitrotoluene (TNT) derivatives, this compound serves as a critical building block in two primary domains: photolabile protecting group chemistry and energetic materials synthesis .

Its utility stems from the orthogonality of its functional groups: the benzyl alcohol moiety is amenable to esterification or etherification (serving as a linker), while the nitro groups provide latent amine functionality (via reduction) or photolabile properties for controlled release systems.

Physicochemical Profile

| Property | Value | Notes |

| Molecular Formula | C₈H₈N₂O₅ | |

| Molecular Weight | 212.16 g/mol | |

| Appearance | Pale yellow to orange crystalline solid | Characteristic of polynitro aromatics |

| Melting Point | 57 – 61 °C | Literature range [1]; lower than the acid precursor |

| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc | Poor solubility in water; soluble in hot benzene |

| Acidity (pKa) | ~13 (Alcohol OH) | Nitro groups increase acidity of the benzylic position |

| Energetic Class | Combustible / Potentially Energetic | Contains two nitro groups; shock sensitivity is lower than TNT but requires care |

Synthetic Pathways & Manufacturing

The synthesis of 4-Methyl-3,5-dinitrobenzyl alcohol is typically achieved through a two-stage sequence starting from p-toluic acid (4-methylbenzoic acid). This route is preferred over direct nitration of 4-methylbenzyl alcohol, which is prone to oxidation or over-nitration hazards.

Synthesis Workflow Diagram

Figure 1: Synthetic route from p-toluic acid. The carboxylic acid is nitrated first to avoid oxidation of the alcohol group.

Detailed Experimental Protocols

Stage 1: Nitration to 3,5-Dinitro-p-toluic Acid

Mechanism: Electrophilic aromatic substitution directed by the methyl (ortho/para) and carboxyl (meta) groups. The 3 and 5 positions are thermodynamically favored.

-

Reagents: Fuming Nitric Acid (HNO₃, d=1.5), Concentrated Sulfuric Acid (H₂SO₄).

-

Procedure:

-

Dissolve p-toluic acid in conc. H₂SO₄ at 0–10 °C.

-

Dropwise add fuming HNO₃ while maintaining temperature <50 °C to prevent decarboxylation.

-

Heat the mixture to 100–115 °C for 2–4 hours to ensure dinitration.

-

Quench: Pour onto crushed ice. The product precipitates as a yellow solid.

-

Purification: Recrystallize from 50% ethanol. MP: ~205–207 °C [2].

-

Stage 2: Chemoselective Reduction to Alcohol

Challenge: Reducing the carboxylic acid without reducing the nitro groups (which would yield an amine or azo compound). Recommended Method: Borane-Tetrahydrofuran (BH₃·THF)

-

Reagents: 1.0 M BH₃·THF complex, anhydrous THF.

-

Procedure:

-

Dissolve 3,5-dinitro-p-toluic acid in anhydrous THF under Nitrogen/Argon.

-

Cool to 0 °C. Add BH₃·THF (1.5–2.0 equiv) dropwise.

-

Allow to warm to room temperature and stir for 12 hours. Borane reduces -COOH to -CH₂OH rapidly while leaving aromatic nitro groups intact at ambient temperatures.

-

Quench: Carefully add MeOH to destroy excess borane (H₂ evolution).

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with NaHCO₃ and brine.

-

Yield: Typically 85–95%.

-

Chemical Reactivity & Transformations

The molecule possesses three distinct reactive centers: the primary alcohol , the nitro groups , and the aromatic core .

Reactivity Map

Figure 2: Primary reaction pathways. The compound acts as a pivot point for accessing aldehydes, diamines, or esters.

Key Reactions

-

Photolabile Protecting Group Formation:

-

Reaction with acid chlorides (e.g., phosphates, carboxylates) yields nitrobenzyl esters .

-

Mechanism of Action: Upon UV irradiation (~365 nm), the nitro group abstracts a benzylic hydrogen (promoted by the ortho-relationship, though here the nitro is meta to the CH2OH, the methyl group at position 4 is ortho to the nitro groups).

-

Note: In 4-methyl-3,5-dinitrobenzyl derivatives, the photochemistry is complex due to the interaction between the 4-methyl group and the 3,5-nitro groups (similar to TNT photochemistry), often leading to aci-nitro intermediates [3].

-

-

Reduction to Diamines:

-

Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl) converts both nitro groups to amines.

-

Product: 3,5-Diamino-4-methylbenzyl alcohol.

-

Use: This diamine is a monomer for high-performance polyimides and polyurethanes, providing thermal stability due to the rigid aromatic core.

-

Applications in Drug Development & Research

Photocleavable Linkers

In chemical biology and solid-phase synthesis, 4-methyl-3,5-dinitrobenzyl alcohol derivatives are investigated as "caged" compounds. The electron-withdrawing nitro groups sensitize the benzylic bond to photocleavage.

-

Usage: Protection of neurotransmitters or nucleotides.

-

Advantage: The dinitro substitution pattern shifts the absorption maximum, potentially allowing cleavage at slightly longer wavelengths compared to mononitro analogs.

Supramolecular Chemistry

The electron-deficient pi-system (due to two -NO₂ groups) makes this alcohol an excellent pi-acceptor .

-

Application: It forms Charge-Transfer (CT) complexes with electron-rich aromatics (e.g., pyrene, anthracene). This property is utilized in developing sensors for aromatic hydrocarbons or in crystal engineering to direct packing structures.

Safety & Handling Protocols

Warning: As a polynitro aromatic compound, 4-Methyl-3,5-dinitrobenzyl alcohol possesses energetic properties. While less sensitive than TNT, it must be handled with rigorous safety protocols.

-

Explosion Hazard: Do not heat dry material above 100 °C in closed vessels. Avoid friction or impact.

-

Incompatibility: Violent reactions may occur with strong reducing agents (hydrazine, metal hydrides) or strong bases (formation of sensitive nitronate salts).

-

Toxicity: Likely toxic by inhalation and ingestion. Nitroaromatics are known methemoglobin formers.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Work behind a blast shield if scaling up synthesis (>5g).

References

-

ChemicalBook. (2024). 4-Methyl-3,5-dinitrobenzyl alcohol Properties and CAS 171809-20-4.[1][2] Link

-

Organic Syntheses. (1942). 3,5-Dinitrobenzoic acid.[3][4][5][6] Org. Synth. 22, 48. Link (Reference for nitration protocol of benzoic acid derivatives).

- Reichmanis, E., et al. (1985). Nitrobenzyl ester chemistry for microlithography. Journal of Polymer Science: Polymer Chemistry Edition. (Context on nitrobenzyl photochemistry).

-

Sigma-Aldrich. (2024). Safety Data Sheet: 4-Methyl-3,5-dinitrobenzoic acid. Link (Precursor safety data).

Sources

- 1. ehs.ucr.edu [ehs.ucr.edu]

- 2. data.huaxuejia.cn [data.huaxuejia.cn]

- 3. 4-甲基-3,5-二硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3,5-Dinitro-p-toluic acid | C8H6N2O6 | CID 85477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 6. pubs.sciepub.com [pubs.sciepub.com]

Technical Guide: Structural Analysis and Nomenclature of 4-Methyl-3,5-dinitrobenzyl Alcohol

The following technical guide provides an in-depth analysis of 4-Methyl-3,5-dinitrobenzyl alcohol , a specialized intermediate in organic synthesis and medicinal chemistry.

Executive Summary

4-Methyl-3,5-dinitrobenzyl alcohol (CAS: 171809-20-4) is a highly functionalized aromatic compound characterized by a toluene core substituted with two nitro groups at the meta positions relative to the methyl group, and a hydroxymethyl group at the para position relative to the methyl.[1][2] Its electron-deficient aromatic ring makes it a critical intermediate in the synthesis of charge-transfer complexes, photo-labile protecting groups, and antitubercular agents.

Nomenclature and Structural Classification

Precise nomenclature is essential for database integration and retrosynthetic planning.

| Identifier Type | Designation |

| IUPAC Name | (4-Methyl-3,5-dinitrophenyl)methanol |

| Common Synonyms | 4-Methyl-3,5-dinitrobenzyl alcohol; 3,5-Dinitro-4-methylbenzyl alcohol |

| CAS Registry Number | 171809-20-4 |

| Molecular Formula | C₈H₈N₂O₅ |

| Molecular Weight | 212.16 g/mol |

| SMILES | Cc1c(cc(cc1=O)CO)=O |

| InChI Key | Unique hash required for identification (Derivative of LZWWZQXBKVZKIP acid precursor) |

Structural Decomposition

The molecule consists of three distinct functional domains that dictate its reactivity:

-

The Benzyl Alcohol Moiety: Provides a primary hydroxyl group (-CH₂OH) amenable to oxidation, esterification, or conversion to a leaving group (e.g., bromide/mesylate).

-

The Nitro Groups (3,5-positions): These are strong electron-withdrawing groups (EWG) that deactivate the ring toward electrophilic aromatic substitution but activate it for nucleophilic aromatic substitution (SNAr) if the methyl group were a leaving group (though here it serves as a steric block). They also facilitate π-π stacking interactions.

-

The Methyl Group (4-position): Provides steric bulk and weak electron donation, slightly modulating the acidity of the benzylic protons.

Visualization of Structural Logic

The following diagram illustrates the IUPAC numbering and functional group relationships.

Figure 1: Structural decomposition of 4-Methyl-3,5-dinitrobenzyl alcohol highlighting functional group interplay.

Chemical Synthesis and Production

The synthesis of 4-Methyl-3,5-dinitrobenzyl alcohol typically proceeds via the reduction of its corresponding carboxylic acid precursor. Direct nitration of 4-methylbenzyl alcohol is hazardous and lacks regioselectivity; therefore, the acid reduction pathway is the industry standard for high purity.

Synthetic Pathway: Acid Reduction

Precursor: 4-Methyl-3,5-dinitrobenzoic acid (CAS: 16533-71-4). Reagent: Borane-Tetrahydrofuran Complex (BH₃·THF) or Borane-Dimethyl Sulfide (BMS).

Reaction Scheme

-

Activation: The carboxylic acid reacts with borane to form a triacyloxyborane intermediate.

-

Reduction: Hydride transfer occurs, reducing the carbonyl carbon to an alkoxyborane.

-

Hydrolysis: Aqueous workup releases the free alcohol.

Figure 2: Chemoselective reduction pathway from the benzoic acid derivative.

Experimental Protocol (Standardized)

Note: This protocol is adapted from standard methodologies for reducing electron-deficient benzoic acids.

-

Setup: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve 4-Methyl-3,5-dinitrobenzoic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

-

Addition: Cool the solution to 0°C. Dropwise add BH₃·THF (1.0 M solution, 1.5–2.0 eq) over 20 minutes.

-

Expert Insight: The electron-withdrawing nitro groups make the carboxylate less nucleophilic, requiring excess borane and potentially longer reaction times compared to simple benzoic acid.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).

-

Quenching: Cool to 0°C. Carefully quench with Methanol (MeOH) to destroy excess borane (Caution: Hydrogen gas evolution).

-

Workup: Concentrate in vacuo. Redissolve the residue in Ethyl Acetate, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography.

Spectroscopic Characterization

Identification of 4-Methyl-3,5-dinitrobenzyl alcohol relies on confirming the presence of the nitro groups and the reduction of the carbonyl to a methylene.

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule simplifies the ¹H NMR spectrum.

| Proton Environment | Predicted Shift (δ ppm) | Multiplicity | Interpretation |

| Ar-H (C2, C6) | 8.0 – 8.2 | Singlet (2H) | Deshielded by two ortho nitro groups. Appears as a singlet due to symmetry. |

| Benzylic -CH₂- | 4.7 – 4.9 | Singlet/Doublet (2H) | Shifted downfield by the electron-deficient ring. Couples with -OH if dry DMSO is used. |

| Methyl -CH₃ | 2.5 – 2.6 | Singlet (3H) | Characteristic benzylic methyl shift. |

| Hydroxyl -OH | 5.0 – 5.5 | Broad Singlet (1H) | Exchangeable; shift varies with concentration and solvent. |

Infrared Spectroscopy (IR)

-

O-H Stretch: Broad band at 3300–3500 cm⁻¹ .

-

NO₂ Stretch (Asymmetric): Strong band at 1530–1550 cm⁻¹ .

-

NO₂ Stretch (Symmetric): Strong band at 1340–1360 cm⁻¹ .

-

Absence of Carbonyl: Disappearance of the C=O stretch (1680–1700 cm⁻¹) present in the starting acid.

Applications in Drug Development

The unique electronic structure of 4-Methyl-3,5-dinitrobenzyl alcohol is leveraged in specific high-value applications:

-

Antitubercular Agents: Derivatives of 3,5-dinitrobenzyl alcohol have shown significant efficacy against Mycobacterium tuberculosis. The nitro groups are essential for activation by deazaflavin-dependent nitroreductase (Ddn), a mechanism central to the activity of nitroimidazole drugs.

-

Mechanism: Metabolic activation of the nitro group leads to reactive intermediates that damage bacterial DNA or cell walls.

-

-

Photo-Labile Protecting Groups: Nitrobenzyl alcohols are precursors to photo-cleavable protecting groups (e.g., nitrobenzyl carbamates). Upon UV irradiation, these groups undergo an intramolecular redox reaction, releasing the protected amine or alcohol. The 4-methyl variant offers altered solubility and steric properties compared to the unsubstituted parent.

-

Charge-Transfer Complexation: The electron-deficient aromatic ring acts as a π-acid, capable of forming stable charge-transfer complexes with electron-rich π-bases (e.g., pyrene, anthracene). This property is utilized in supramolecular chemistry and sensor development for detecting electron-rich analytes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123497, 4-Methyl-3-nitrobenzyl alcohol. (Used for structural analogy and property verification). [Link]

-

Karabanovich, G., et al. (2019). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. Journal of Medicinal Chemistry. (Details the synthesis and biological relevance of 3,5-dinitrobenzyl derivatives). [Link]

-

Sonkar, S. M., et al. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.[3] Hans Shodh Sudha. (Discusses the chemistry of the acid precursor). [Link]

Sources

The Strategic Architect: A Technical Deep Dive into 4-Methyl-3,5-dinitrobenzyl Alcohol

Topic: Discovery, Synthesis, and Strategic Application of 4-Methyl-3,5-dinitrobenzyl Alcohol Content Type: Technical Whitepaper Audience: Research Scientists, Process Chemists, and Sensor Development Engineers

Executive Summary

In the landscape of functionalized aromatics, 4-Methyl-3,5-dinitrobenzyl alcohol (CAS: 171809-20-4) occupies a niche but critical position. While it possesses the structural characteristics of an energetic material, its primary value in modern research is not as an explosive, but as a structural mimic and synthetic anchor .

This guide explores the compound’s transition from a standard derivative of nitration chemistry to a pivotal "dummy template" in Molecular Imprinting Technology (MIP) . For researchers in defense and security, this molecule is the key to detecting 2,4,6-trinitrotoluene (TNT) without the risks associated with handling the explosive itself. We will dissect its synthesis, its precise electronic mimicry, and the protocols required to utilize it in sol-gel polymerization.

Chemical Identity & Structural Logic

To understand the utility of 4-Methyl-3,5-dinitrobenzyl alcohol, one must analyze its geometry relative to TNT.

-

IUPAC Name: (4-Methyl-3,5-dinitrophenyl)methanol

-

Molecular Formula: C

H -

Molecular Weight: 212.16 g/mol

The "Mimicry" Mechanism

The compound is designed to simulate the electrostatic and steric profile of TNT while providing a chemical "handle" for functionalization.

| Feature | TNT (Target) | 4-Methyl-3,5-dinitrobenzyl Alcohol (Template) | Function in MIP |

| Core | Toluene | Toluene | Provides the hydrophobic aromatic scaffold. |

| E-Withdrawing | 3 x Nitro (-NO | 2 x Nitro (-NO | Mimics the electron-deficient ring character of TNT. |

| Sterics | Methyl flanked by NO | Methyl flanked by NO | Creates the specific shape recognition for the "head" of the molecule. |

| Anchor | None (Non-reactive) | -CH | The Critical Difference. Allows covalent attachment to silane monomers (e.g., via carbamate linkage) during polymer formation. |

Scientific Insight: The "dummy template" approach solves a paradox in imprinting: you cannot easily imprint TNT because it lacks functional groups to bind monomers, and using actual TNT prevents the formation of covalent bonds necessary for rigid cavity formation. This alcohol bridges that gap.

Synthesis & Manufacturing Protocols

The synthesis of 4-Methyl-3,5-dinitrobenzyl alcohol is a two-stage process requiring strict temperature control to prevent over-nitration or oxidative degradation.

Stage 1: Precursor Synthesis (Nitration)

The starting material is typically p-toluic acid . Direct nitration of p-xylene is avoided due to poor regioselectivity and oxidation risks.

-

Reagents: p-Toluic acid, Fuming Nitric Acid (HNO

), Sulfuric Acid (H -

Conditions: Stepwise addition at 60°C, followed by heating to 135°C.

-

Product: 4-Methyl-3,5-dinitrobenzoic acid (CAS: 16533-71-4).[2]

Stage 2: Chemoselective Reduction

This is the critical step. Standard reducing agents like LiAlH

Experimental Protocol: Reduction of 4-Methyl-3,5-dinitrobenzoic Acid

-

Safety Precaution: Perform in a fume hood. Borane complexes are flammable; nitro compounds are potentially energetic.

-

Step 1: Dissolve 4-Methyl-3,5-dinitrobenzoic acid (25 mmol, 5.7 g) in anhydrous THF (50 mL) under Nitrogen atmosphere.

-

Step 2: Cool the solution to 0°C.

-

Step 3: Dropwise addition of BH

·THF (1.0 M solution, 33 mL, 1.33 eq). Note: Evolution of hydrogen gas will occur. -

Step 4: Allow to warm to Room Temperature (RT) and stir vigorously for 3–5 hours.

-

Step 5: Quench carefully with Methanol (to destroy excess borane) followed by water.

-

Step 6: Extract with Ethyl Acetate, wash with bicarbonate, dry over MgSO

, and concentrate. -

Yield: Typically 85–95% as a yellow solid.

Visualization: Synthesis & Application Logic

The following diagram illustrates the synthetic pathway and the "imprinting" logic used in sensor development.

Caption: Figure 1. Synthesis of the template and its subsequent role in generating TNT-specific cavities in polymer matrices.

Application in Molecular Imprinting (MIP)

The primary industrial application of this alcohol is in the fabrication of Surface Plasmon Resonance (SPR) sensors and waveguide spectrometers for explosives detection.

The Protocol: Creating a TNT Sensor

-

Template Activation: React 4-Methyl-3,5-dinitrobenzyl alcohol with 3-isocyanatopropyltrimethoxysilane (ICPTMS) . The hydroxyl group attacks the isocyanate to form a carbamate linker.

-

Sol-Gel Polymerization: Co-polymerize this "template-silane" with cross-linkers like bis(trimethoxysilylethyl)benzene (BTEB).

-

Template Removal: After the film forms on the sensor chip, wash with acid or base to cleave the carbamate bond.

-

Result: The template is removed, leaving a pore that chemically matches the shape and electron density of TNT.

-

Detection: When gas-phase TNT enters the pore, it binds via pi-pi stacking and hydrogen bonding (with residual amines), causing a refractive index change detectable by SPR.

Performance Metrics:

-

Limit of Detection (LOD): ~5 ppb (gas phase).[3]

-

Selectivity: High discrimination against non-nitrated aromatics (e.g., toluene) due to the specific electron-deficient cavity imprinted by the dinitro groups.

Safety & Handling

While less sensitive than TNT, 4-Methyl-3,5-dinitrobenzyl alcohol is a nitroaromatic and must be handled with "Energetic Material" protocols.

-

Explosion Hazard: Although stable at room temperature, it contains two nitro groups. Avoid shock, friction, and heating above 150°C.

-

Toxicity: Nitroaromatics are known skin sensitizers and potential methemoglobinemia inducers. Use nitrile gloves and work in a fume hood.

-

Storage: Store in a cool, dry place away from strong bases (which can induce decomposition) and reducing agents.

References

-

NIH National Library of Medicine. Changes in Mechanism and Transition State Structure for Solvolysis Reactions. (Detailed synthesis of 4-Methyl-3,5-dinitrobenzyl alcohol via BH3 reduction). Available at: [Link]

-

MDPI Sensors Journal. Towards an Electronic Dog Nose: Surface Plasmon Resonance Immunosensor for Security and Safety. (Application in MIP for TNT detection). Available at: [Link][3]

-

Google Patents. Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile. (Industrial synthesis of the precursor acid).[2][4] Available at:

Sources

Application Notes & Protocols: The ortho-Nitrobenzyl Moiety as a Foundational Photolabile Protecting Group

A Guide for Researchers in Chemistry and Drug Development

Introduction: The Power of Light in Chemical Synthesis

In the intricate world of multi-step organic synthesis, protecting groups are indispensable tools. They act as temporary shields for reactive functional groups, preventing them from participating in a reaction while transformations occur elsewhere in the molecule.[1] A particularly elegant class of these shields is the photolabile protecting group (PPG), often called a "photocage." Instead of requiring chemical reagents for removal, these groups are cleaved by the application of light.[1] This offers unparalleled spatiotemporal control, allowing researchers to initiate a reaction at a precise time and location, a feature especially valuable in biological systems and materials science.[2]

Among the various families of PPGs, the ortho-nitrobenzyl (oNB) group stands as the archetypal and most extensively utilized platform.[1][3] Its predictable photochemical behavior and synthetic versatility have made it a cornerstone of photolabile chemistry. This guide will provide an in-depth exploration of the oNB platform, detailing its mechanism of action, strategies for tuning its properties, and practical, field-tested protocols for its application. We will also address the critical structure-function relationships that govern its activity, using the specifically substituted 4-methyl-3,5-dinitrobenzyl alcohol as a key example to illustrate why the ortho positioning of the nitro group is paramount.

The Mechanism of Photodeprotection: A Tale of an ortho Nitro Group

The functionality of oNB protecting groups is predicated on a specific, light-induced intramolecular rearrangement. The process, often described as a Norrish Type II reaction, proceeds through several distinct steps upon irradiation with UV light.[1]

-

Photoexcitation: The process begins when the oNB group absorbs a photon, promoting the nitro group to an excited state.

-

Intramolecular Hydrogen Abstraction: In this crucial step, the excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon bearing the protected substrate). This is only possible because the ortho geometry places the nitro group and the benzylic hydrogen in close proximity.

-

Formation of the aci-Nitro Intermediate: The hydrogen abstraction results in the formation of a transient species known as an aci-nitro intermediate.[4]

-

Rearrangement and Release: This intermediate is unstable and rapidly rearranges. An oxygen atom from the former nitro group inserts into the benzylic carbon bond, which subsequently cleaves, releasing the protected substrate (e.g., an alcohol or acid).

-

Byproduct Formation: The cleavage event also liberates the protecting group moiety in the form of an o-nitrosobenzaldehyde or o-nitrosoacetophenone derivative.[3]

Caption: Comparison of ortho- vs. meta-nitrobenzyl groups for H-abstraction.

Fine-Tuning the Photocage: The Role of Aromatic Substituents

While the ortho-nitro group is non-negotiable, other substituents on the aromatic ring play a crucial role in modulating the PPG's properties. Judicious selection of these groups allows for the rational design of photocages tailored to specific experimental needs. [5]

-

Absorption Wavelength (λmax): Unsubstituted oNB groups absorb strongly in the short-wave UV spectrum (<320 nm), which can be damaging to biological samples. Adding electron-donating groups, such as methoxy groups, creates a more extended conjugated system and shifts the absorption maximum to longer, more benign wavelengths (a "red shift"). [6]The most common example is the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, which has a λmax around 355 nm. [6]* Photolysis Rate and Quantum Yield (Φ): The quantum yield—the efficiency with which absorbed photons lead to product formation—is a key performance metric. Ring substituents can influence this property, though the relationship is not always straightforward. [5]Generally, modifications that increase the electron density of the aromatic ring can enhance the rate of cleavage. [5]* Solubility and Stability: Substituents can be added to improve solubility in aqueous or organic media or to fine-tune the chemical stability of the caged compound.

| Protecting Group | Common Abbreviation | Typical λmax (nm) | Notes |

| 2-Nitrobenzyl | NB | ~300-320 nm | The parent PPG; requires short-wavelength UV. |

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~355 nm | Widely used due to red-shifted absorption. [6] |

| α-Methyl-2-nitrobenzyl | - | ~320 nm | The methyl group can sometimes increase cleavage efficiency. |

| 5-Carboxy-2-nitrobenzyl | - | ~310 nm | Carboxy group enhances water solubility. |

Experimental Protocols

The following protocols provide a framework for the synthesis, protection, and deprotection steps using a representative DMNB-based system.

Protocol A: Synthesis of 4,5-Dimethoxy-2-nitrobenzyl Alcohol

This protocol describes the synthesis of the PPG precursor from commercially available 4,5-dimethoxy-2-nitrobenzoic acid.

Materials:

-

4,5-Dimethoxy-2-nitrobenzoic acid

-

Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 4,5-dimethoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add BH3·THF solution (approx. 2.0-2.5 eq) dropwise via syringe.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until gas evolution ceases.

-

Dilute the mixture with EtOAc and wash sequentially with water, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (using a gradient of EtOAc in hexanes) to yield pure 4,5-dimethoxy-2-nitrobenzyl alcohol.

Caption: General workflow for the reduction of the carboxylic acid to the alcohol.

Protocol B: Protection (Caging) of a Carboxylic Acid

This protocol details the esterification of a model carboxylic acid with the synthesized DMNB-alcohol.

Materials:

-

Carboxylic acid of interest (R-COOH)

-

4,5-Dimethoxy-2-nitrobenzyl alcohol (DMNB-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), DMNB-OH (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

-

Add the coupling agent, DCC or EDC (1.2 eq), to the solution. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

-

Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC.

-

If DCC was used, filter off the DCU precipitate and wash the solid with a small amount of DCM.

-

Combine the filtrate and washings, and wash the organic solution sequentially with 0.5 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the resulting crude DMNB-ester by flash column chromatography.

Protocol C: Photolytic Deprotection (Uncaging)

This is a general procedure for releasing the protected molecule using UV light.

Materials & Equipment:

-

Caged compound (DMNB-ester) dissolved in a suitable solvent (e.g., Methanol, Acetonitrile/Water, buffered solution).

-

UV-transparent reaction vessel (e.g., quartz cuvette or tube).

-

Photochemical reactor or UV lamp (e.g., medium-pressure mercury lamp) equipped with appropriate filters to isolate the desired wavelength (e.g., a 350 nm bandpass filter).

Procedure:

-

Prepare a dilute solution of the caged compound in a UV-transparent solvent. The concentration should be low enough to prevent significant light absorption by the product (inner filter effect).

-

Place the solution in the photochemical reactor and purge with an inert gas (N2 or Ar) for 15-20 minutes to remove oxygen, which can sometimes quench the excited state.

-

Irradiate the solution with the UV lamp at the appropriate wavelength (e.g., 350-365 nm for DMNB).

-

Monitor the deprotection process over time by taking aliquots and analyzing them by a suitable method, such as HPLC, LC-MS, or TLC, to track the disappearance of the starting material and the appearance of the released carboxylic acid.

-

Once the reaction is complete, the solvent can be removed under reduced pressure to isolate the deprotected product. Note that the nitroso byproduct will also be present in the mixture and may require purification to remove.

Caption: General workflow for the uncaging and analysis of a photolabile compound.

Conclusion

The ortho-nitrobenzyl photolabile protecting group and its derivatives represent a powerful and versatile platform for controlling chemical reactivity with light. A deep understanding of its mechanism, particularly the indispensable role of the ortho-nitro group, is crucial for its successful application. By strategically modifying the aromatic ring with other substituents, researchers can design custom photocages with tuned absorption wavelengths, cleavage efficiencies, and solubilities. The protocols provided herein offer a reliable starting point for scientists and drug development professionals seeking to harness the power of light-directed chemistry in their research endeavors.

References

-

Wikipedia. (n.d.). Photolabile protecting group. Retrieved February 17, 2026, from [Link]

- Gries, G., et al. (2025, November 20). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.

- Papageorgiou, G., et al. (n.d.). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. KOPS - Institutional Repository of the University of Konstanz.

- Aujard, I., et al. (2006, June 8).

- (n.d.). 2.4 Photocleavable Protecting Groups. Peptide Science.

-

Sigma-Aldrich. (n.d.). 3,5-Dinitrobenzyl alcohol, 98%. Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride.

- Szymański, W., et al. (2015, April 28). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen research portal.

- (n.d.). The 3,5-dinitrobenzoates as derivatives of alcohols and phenols.

- Sonkar, S. M., et al. (2022, September 30). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.

- McClelland, R. A., & Steenken, S. (1987). Pronounced solvent effect on the absorption spectra of the photochemically produced 2,4-dinitrobenzyl carbanion. Canadian Journal of Chemistry, 65(2), 353-356.

-

PubMed. (n.d.). Synthesis of pyridinium dinitrobenzyl sulfates and potassium (dinitrobenzyl beta-D-glucopyranosid)uronates. Retrieved February 17, 2026, from [Link]

-

Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2025, August 7). New Insights on the Photochromism of 2-(2',4'-Dinitrobenzyl)pyridine. Retrieved February 17, 2026, from [Link]

Sources

Application Note & Protocol: High-Efficiency Photolytic Cleavage of 4-Methyl-3,5-dinitrobenzyl Ethers

Audience: Researchers, scientists, and drug development professionals engaged in organic synthesis, chemical biology, and materials science.

Abstract: This document provides a detailed technical guide for the photolytic deprotection of alcohols and phenols protected as 4-Methyl-3,5-dinitrobenzyl (MeDNB) ethers. Photoremovable protecting groups (PPGs) are indispensable tools for achieving spatial and temporal control over the release of active molecules.[1][2] The MeDNB group, a member of the ortho-nitrobenzyl family, is designed for efficient cleavage upon exposure to UV radiation. This guide elucidates the underlying photochemical mechanism, outlines critical experimental parameters, and presents a robust, step-by-step protocol for conducting the cleavage reaction, including setup, monitoring, and product isolation. Safety considerations specific to photochemical reactions are also emphasized.

Scientific Principles and Mechanistic Overview

The use of light as a "traceless reagent" to cleave protecting groups offers unparalleled control in complex chemical and biological systems.[2][3] The 4-Methyl-3,5-dinitrobenzyl moiety belongs to the well-established class of ortho-nitrobenzyl PPGs, which operate via a well-understood intramolecular photochemical rearrangement.

The Photochemical Cleavage Cascade

The deprotection is not a simple bond scission but a sequence of photophysical and chemical events initiated by the absorption of a photon:

-

Photoexcitation: The process begins with the absorption of a photon (typically in the UVA range, ~350-365 nm) by the dinitrobenzyl chromophore. This promotes the molecule to an electronically excited state (an n→π* or π→π* transition).[3]

-

Intramolecular Hydrogen Abstraction: In the excited state, the oxygen atom of the ortho-nitro group abstracts a hydrogen atom from the benzylic carbon (the -CH₂-O- group). This is often the rate-determining step in the cleavage process and results in the formation of a transient biradical species.[4]

-

aci-Nitro Intermediate Formation: The biradical rapidly rearranges to form an aci-nitro intermediate, a key species in the cleavage pathway.[5]

-

Rearrangement and Release: This intermediate is unstable and undergoes further rearrangement, leading to the cleavage of the C-O bond. This liberates the free alcohol or phenol (ROH) and generates the corresponding 4-Methyl-3,5-dinitrosotoluene byproduct.[1]

The electronic nature of the aromatic ring significantly influences this process. The presence of two electron-withdrawing nitro groups, in addition to the methyl group, modulates the absorption spectrum and can affect the quantum yield of the reaction.[6][7]

Advantages and Considerations

Advantages:

-

Orthogonality: Cleavage is initiated by light, leaving other protecting groups sensitive to acid, base, or hydrogenation intact.[3]

-

Traceless Reagent: No chemical reagents are needed for the deprotection step, simplifying purification and avoiding contamination.[8]

-

Spatiotemporal Control: Light can be directed to specific locations at precise times, enabling applications in materials patterning, targeted drug release, and "caged" compound activation.[1][9]

Limitations:

-

Byproduct Formation: The dinitrosotoluene byproduct is highly colored and can absorb light at the same wavelength used for cleavage, potentially causing an "inner filter" effect and reducing reaction efficiency over time. It may also be reactive and must be removed during purification.[1]

-

UV Light Requirement: The use of UVA light can be detrimental to sensitive biological samples.[9]

-

Oxygen Sensitivity: While the primary mechanism is intramolecular, dissolved oxygen can sometimes quench the excited triplet state, potentially lowering the reaction quantum yield.

Experimental Protocol: Photodeprotection

This protocol provides a generalized procedure that should be optimized for each specific substrate.

Critical Safety Precautions

Photochemical reactions present unique hazards that must be rigorously addressed.

-

UV Radiation Hazard: NEVER look directly at the UV light source. All photochemical reactors must be properly shielded to prevent stray UV radiation from escaping. Use UV-blocking safety glasses or face shields. Ensure skin is covered to prevent burns.[10]

-

Chemical Handling: Perform all manipulations of solvents and reagents inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a flame-resistant lab coat, and safety glasses.[11][12][13]

-

Electrical Safety: Ensure all electrical equipment is properly grounded and kept away from sources of water or spills. Ground-fault circuit interrupters (GFCIs) are recommended for outlets near the reaction setup.[10]

Materials and Equipment

Reagents & Consumables:

-

4-Methyl-3,5-dinitrobenzyl protected ether substrate

-

Anhydrous, spectroscopy-grade solvent (e.g., Acetonitrile (MeCN), Dichloromethane (DCM), or Tetrahydrofuran (THF))

-

Inert gas (Argon or Nitrogen) for degassing

-

TLC plates, solvents for elution

-

Silica gel for column chromatography

Equipment:

-

Photochemical reactor (e.g., Rayonet reactor with 365 nm lamps, or a setup with a medium-pressure mercury lamp). LED-based photoreactors offer excellent wavelength specificity and temperature control.[14][15][16]

-

Quartz reaction vessel (preferred for wavelengths <320 nm). Borosilicate glass (Pyrex) is acceptable for irradiation at 365 nm as its cutoff is typically around 300 nm.

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Rotary evaporator

-

Analytical instruments for monitoring (TLC, HPLC, LC-MS) and characterization (NMR, MS)

Step-by-Step Cleavage Procedure

-

Solution Preparation:

-

In a quartz or borosilicate reaction vessel, dissolve the MeDNB-ether substrate in the chosen solvent. A typical starting concentration is 0.01–0.05 M. Higher concentrations can lead to incomplete light penetration.

-

Add a magnetic stir bar.

-

-

Degassing (Recommended):

-

Seal the vessel with a septum.

-

Sparge the solution gently with Argon or Nitrogen gas for 10-15 minutes to remove dissolved oxygen.[15] This step is crucial for maximizing reproducibility and efficiency.

-

-

Irradiation:

-

Place the reaction vessel inside the photoreactor, ensuring it is centered with respect to the light source for even illumination.

-

Begin vigorous magnetic stirring to ensure homogeneity.

-

If the lamp generates significant heat, use a cooling fan or a water bath to maintain a consistent reaction temperature (typically room temperature).[16]

-

Turn on the UV lamp(s) to begin the reaction.

-

-

Reaction Monitoring:

-

Periodically (e.g., every 30 minutes), pause the irradiation and carefully withdraw a small aliquot from the reaction mixture using a syringe.

-

Analyze the aliquot by TLC or HPLC to monitor the disappearance of the starting material and the appearance of the deprotected alcohol/phenol. The byproduct will often appear as a colored spot on the TLC plate.

-

-

Work-up and Purification:

-

Once monitoring indicates the reaction is complete (or has reached a plateau), turn off the lamp.

-

Transfer the reaction mixture to a round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue will contain the desired product, the dinitrosotoluene byproduct, and any unreacted starting material.

-

Purify the desired product using flash column chromatography on silica gel. The polarity of the eluent system should be chosen to effectively separate the more polar product from the less polar starting material and the colored byproduct.

-

-

Characterization:

-

Confirm the identity and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Data Summary & Visualization

Table 1: Key Experimental Parameters & Characteristics

| Parameter | Recommended Value / Observation | Rationale & Notes |

| Irradiation Wavelength | 350 - 365 nm | Matches the typical absorbance maximum for ortho-nitrobenzyl chromophores, minimizing damage from higher-energy UV light.[17] |

| Solvent | Acetonitrile, THF, Dichloromethane | Should be transparent at the irradiation wavelength and effectively dissolve the substrate. Solvent choice can subtly influence reaction kinetics. |

| Substrate Concentration | 0.01 - 0.05 M | A balance between reaction throughput and ensuring efficient light penetration throughout the solution (Beer-Lambert Law). |

| Reaction Time | 1 - 8 hours | Highly substrate-dependent. Must be determined empirically by careful reaction monitoring. |

| Quantum Yield (Φ) | Variable (typically 0.1 - 0.5) | Depends on the specific leaving group (the alcohol) and solvent. Higher values indicate greater efficiency.[9][18] |

| Primary Byproduct | 4-Methyl-3,5-dinitrosotoluene | Appears as a colored, less polar compound. Must be removed via chromatography. |

Diagrams

Caption: Experimental workflow for photolytic cleavage.

Caption: Simplified photochemical cleavage mechanism.

References

-

Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable Protecting Groups: Reaction Mechanisms and Efficacy. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. In Wikipedia. Retrieved February 14, 2024, from [Link]

-

Houk, K. N., & George, M. V. (1998). Photocleavable Protecting Groups. In Comprehensive Organic Synthesis II (pp. 1-28). Elsevier. [Link]

-

Ge, Q., Ji, J., & Wang, J. (2007). A Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters, 9(8), 1433-1436. [Link]

-

Scribd. (n.d.). Experimental Set Up For Photochemical Reactions. Retrieved February 14, 2024, from [Link]

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

-

HepatoChem, Inc. (n.d.). Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions. Retrieved February 14, 2024, from [Link]

- (Placeholder for a more specific reference if found)

- (Placeholder for a more specific reference if found)

- (Placeholder for a more specific reference if found)

-

Matter, H., et al. (2018). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5-Dimethoxy-2-nitrobenzyl Caged N-Phenylpyrimidine-2-amine Scaffold. Chemistry - A European Journal, 24(62), 16568-16577. [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Photography. Retrieved February 14, 2024, from [Link]

-

MEL Science. (2017, October 17). Safety guide for conducting chemical reactions at home. Retrieved February 14, 2024, from [Link]

-

Il'ichev, Y. V., & Schwörer, M. A. (2004). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 3(9), 805-811. [Link]

-

Hansen, M. J., Velema, W. A., & Feringa, B. L. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(11), 3358-3377. [Link]

-

Gsponer, S., et al. (2013). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. The Journal of Organic Chemistry, 78(24), 12771-12779. [Link]

-

Fink, A. L., Groß, A. G., Puch, F., & Geitner, R. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 5(30), 18838-18846. [Link]

-

University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. Retrieved February 14, 2024, from [Link]

-

The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved February 14, 2024, from [Link]

-

Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. research.rug.nl [research.rug.nl]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. real.mtak.hu [real.mtak.hu]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. Safety guide for conducting chemical reactions at home | MEL Chemistry [melscience.com]

- 12. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 13. chemicals.co.uk [chemicals.co.uk]

- 14. scribd.com [scribd.com]

- 15. hepatochem.com [hepatochem.com]

- 16. Photoreactor Setup and Design | Chempure [chempure.in]

- 17. seas.upenn.edu [seas.upenn.edu]

- 18. researchgate.net [researchgate.net]

Application Notes & Protocols: High-Sensitivity UV-Based Quantification of Carboxylic Acids via Derivatization with 4-Methyl-3,5-dinitrobenzyl Alcohol

Abstract: This document provides a comprehensive guide for the chemical derivatization of carboxylic acids using 4-Methyl-3,5-dinitrobenzyl alcohol. Carboxylic acids are a broad class of molecules integral to biological systems and pharmaceutical development, yet their direct analysis is often hampered by high polarity, low volatility, and the lack of a strong native chromophore for UV-based detection.[1][2] This protocol details an esterification strategy that converts carboxylic acids into their corresponding 4-Methyl-3,5-dinitrobenzyl esters. This transformation significantly enhances detectability by introducing a potent UV-absorbing moiety and improves chromatographic performance on reverse-phase systems, making it an invaluable tool for researchers, analytical scientists, and drug development professionals.

Scientific Principle and Rationale

The derivatization of carboxylic acids is a critical step in sample preparation for many analytical techniques, designed to overcome inherent challenges in their detection and separation.[1][3] The method described herein is an esterification reaction where the carboxyl group of the analyte reacts with the hydroxyl group of 4-Methyl-3,5-dinitrobenzyl alcohol.

Causality Behind Experimental Choices:

-

Selection of Derivatizing Agent: 4-Methyl-3,5-dinitrobenzyl alcohol was chosen for its unique structural features. The two nitro groups on the aromatic ring act as powerful electron-withdrawing groups, creating a strong chromophore that allows for highly sensitive UV detection at wavelengths where interference from many biological matrix components is minimal.[4] The benzyl ester formed is significantly less polar than the parent acid, which improves retention on common reverse-phase columns (e.g., C18) and enhances peak shape.[5]

-

Activation of Carboxylic Acid: Direct esterification between a carboxylic acid and an alcohol (Fischer esterification) typically requires harsh acidic conditions and high temperatures, which can degrade sensitive analytes. To achieve rapid and efficient derivatization under mild conditions, the carboxylic acid's carbonyl carbon must be rendered more electrophilic. This is accomplished using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a catalyst like 4-Dimethylaminopyridine (DMAP).[2][6]

Reaction Mechanism:

The reaction proceeds via a three-step mechanism facilitated by EDC and DMAP:

-

O-Acylisourea Formation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

-

Catalyst Activation: The nucleophilic DMAP catalyst reacts with the O-acylisourea intermediate, displacing the isourea and forming an even more reactive acyl-pyridinium species. This step is crucial for accelerating the reaction.

-

Nucleophilic Attack and Ester Formation: The hydroxyl group of 4-Methyl-3,5-dinitrobenzyl alcohol performs a nucleophilic attack on the activated acyl-pyridinium intermediate, forming the final stable ester derivative and regenerating the DMAP catalyst.

The workflow is illustrated below.

Caption: Reaction mechanism for EDC/DMAP-mediated esterification.

Application Notes

Advantages of the 4-Methyl-3,5-dinitrobenzyl Ester Method:

-

Enhanced Sensitivity: The dinitrophenyl group provides a molar absorptivity coefficient significantly higher than that of the carboxyl group itself, enabling detection limits in the low nanogram or even picogram range with a standard HPLC-UV/DAD system.

-

Improved Chromatography: Conversion of polar carboxylic acids into their less polar ester derivatives leads to better retention and resolution on reverse-phase HPLC columns, moving them out of the solvent front where many unretained matrix components elute.[5]

-

Broad Applicability: This method is suitable for a wide range of carboxylic acids, including short- and long-chain fatty acids, dicarboxylic acids, and complex drug molecules containing a carboxyl moiety.[7][8]

-

Mild Reaction Conditions: The use of EDC/DMAP allows the reaction to proceed to completion at room temperature, preserving the integrity of thermally labile or complex analytes.[9]

-

Self-Validating Protocol: The reaction progress can be easily monitored by analyzing aliquots over time. The disappearance of the starting carboxylic acid peak and the appearance of a new, highly retained, and UV-active product peak confirms successful derivatization.

Primary Applications:

-

Pharmaceutical Development: Quantification of acidic active pharmaceutical ingredients (APIs) and their metabolites in biological matrices such as plasma, urine, or tissue homogenates.

-

Metabolomics: Analysis of key carboxylic acid intermediates in metabolic pathways, such as those in the Krebs cycle.[7]

-

Environmental Analysis: Monitoring of acidic pollutants (e.g., perfluorinated carboxylic acids) in water and soil samples.[10]

-

Quality Control: Assessing the purity of raw materials or final products where carboxylic acids are present as key components or impurities.

Detailed Experimental Protocol

This protocol provides a robust method for the derivatization of a generic carboxylic acid in an organic solvent. Optimization may be required depending on the specific analyte and sample matrix.

Materials and Reagents

-

Analyte: Carboxylic acid sample of interest

-

Derivatizing Agent: 4-Methyl-3,5-dinitrobenzyl alcohol (MW: 212.15 g/mol )

-

Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

Catalyst: 4-Dimethylaminopyridine (DMAP)

-

Solvent: Anhydrous Acetonitrile (ACN), HPLC grade

-

Quenching Solution (Optional): 1% Formic Acid in Water

-

Equipment:

-

2 mL amber glass autosampler vials with screw caps

-

Vortex mixer

-

Heating block or water bath (optional, for optimization)

-

Analytical balance

-

HPLC system with UV or Diode Array Detector (DAD)

-

Preparation of Reagent Stock Solutions

-

Carboxylic Acid Stock (1 mg/mL): Accurately weigh 10 mg of the carboxylic acid standard and dissolve in 10 mL of anhydrous ACN.

-

4-Methyl-3,5-dinitrobenzyl alcohol (10 mg/mL): Dissolve 100 mg in 10 mL of anhydrous ACN. Store in an amber vial at 4°C.

-

EDC-HCl (20 mg/mL): Dissolve 200 mg in 10 mL of anhydrous ACN. Prepare fresh daily as EDC is moisture-sensitive.

-

DMAP (5 mg/mL): Dissolve 50 mg in 10 mL of anhydrous ACN. Store in an amber vial at 4°C.

Step-by-Step Derivatization Procedure

-

Sample Preparation: To a 2 mL amber vial, add 100 µL of the carboxylic acid stock solution (or an equivalent amount of sample containing the analyte).

-

Solvent Addition: Add 400 µL of anhydrous ACN to ensure the final volume provides sufficient headspace and proper mixing.

-

Addition of Catalyst and Reagent: Add 25 µL of the DMAP stock solution followed by 50 µL of the 4-Methyl-3,5-dinitrobenzyl alcohol stock solution. Vortex briefly.

-

Rationale: DMAP is added first to be present as the O-acylisourea intermediate forms. A molar excess of the derivatizing alcohol ensures the reaction goes to completion.

-

-

Initiate Reaction: Add 50 µL of the freshly prepared EDC-HCl stock solution to the vial. Cap the vial immediately and vortex thoroughly for 30 seconds.

-

Rationale: EDC initiates the reaction by activating the carboxylic acid. Immediate capping prevents the ingress of atmospheric moisture which can hydrolyze the reagents.

-

-

Incubation: Allow the reaction to proceed at room temperature (25°C) for 60-90 minutes. For less reactive acids, the temperature can be increased to 40-50°C.

-

Reaction Termination (Optional): The reaction typically proceeds to completion and self-terminates as the limiting reagent is consumed. If necessary, the reaction can be stopped by adding 50 µL of 1% formic acid to quench any remaining EDC.

-

Sample Dilution and Analysis: Dilute the reaction mixture 10-fold (or as needed) with the mobile phase initial conditions (e.g., 50:50 ACN:Water). Filter through a 0.22 µm syringe filter and inject into the HPLC system.

Example HPLC-UV Analytical Conditions

| Parameter | Condition |

| HPLC System | Standard Agilent 1260 or equivalent |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 min, hold at 95% B for 3 min, return to 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | DAD, 260 nm (Monitor 200-400 nm for peak purity) |

| Injection Volume | 10 µL |

Workflow and Troubleshooting

The overall experimental process is summarized in the diagram below.

Caption: General workflow for carboxylic acid derivatization and analysis.

| Problem | Potential Cause | Recommended Solution |

| Low or No Product Peak | 1. Inactive EDC due to hydrolysis. 2. Insufficient reaction time or temperature. 3. Presence of water or nucleophilic impurities in the sample. | 1. Prepare EDC solution fresh before each use. Use anhydrous solvents. 2. Increase incubation time to 2 hours or temperature to 50°C. 3. Ensure the sample is dry. Consider a sample cleanup step (e.g., solid-phase extraction) before derivatization. |

| Multiple Product Peaks | 1. Derivatization of di- or tri-carboxylic acids. 2. Side reactions due to excess reagents. | 1. This is expected. Each carboxyl group can be derivatized. Adjust chromatographic gradient to resolve all species. 2. Reduce the amount of EDC or DMAP. Optimize the stoichiometry of the reaction. |

| Poor Peak Shape (Tailing/Fronting) | 1. Sample overload on the column. 2. Mismatch between injection solvent and mobile phase. | 1. Dilute the final sample further before injection. 2. Ensure the final dilution is done in a solvent similar in strength to the initial mobile phase conditions. |

References

-

Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. Available at: [Link]

- Poole, C. F. (2000). Acids: Derivatization for GC Analysis.

- Gikas, E., et al. (2024). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Analytica Chimica Acta, 1299, 342435.

-

Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available at: [Link]

-

Kovac, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1299, 342435. Available at: [Link]

-

Mochizuki, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4839. Available at: [Link]

-

Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

- Gikas, E., et al. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC.

-

McKay, G., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 95(19), 7599–7606. Available at: [Link]

-

Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80, 1723–1732. Available at: [Link]

- Eggink, M., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 665-675.

-

Eggink, M., et al. (2010). Targeted LC-MS Derivatization for Aldehydes and Carboxylic Acids With a New Derivatization Agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 665-75. Available at: [Link]

Sources

- 1. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. research.vu.nl [research.vu.nl]

- 7. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: High-Resolution Analytical Strategies for the Quantification of 4-Methyl-3,5-dinitrobenzyl alcohol

Abstract

This technical document provides detailed application notes and protocols for the robust and sensitive detection of 4-Methyl-3,5-dinitrobenzyl alcohol. As a nitroaromatic compound, the precise quantification of this analyte is critical in various research and development settings, including pharmaceutical process monitoring and environmental analysis. This guide outlines two primary analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive framework from sample preparation to data analysis, ensuring accuracy and reproducibility.

Introduction: The Analytical Imperative for 4-Methyl-3,5-dinitrobenzyl alcohol

4-Methyl-3,5-dinitrobenzyl alcohol belongs to the class of nitroaromatic compounds, which are of significant interest due to their diverse applications and potential biological activities. The dinitrobenzyl moiety is a key structural feature in various chemical syntheses. Accurate and reliable analytical methods are paramount for ensuring the quality, stability, and safety of products derived from or containing this molecule. The methods presented in this application note are developed based on established principles for the analysis of nitroaromatic compounds and are tailored to the specific physicochemical properties anticipated for 4-Methyl-3,5-dinitrobenzyl alcohol.

Principles of Detection

The selection of analytical techniques is fundamentally guided by the chemical nature of the analyte. 4-Methyl-3,5-dinitrobenzyl alcohol possesses a chromophore in the dinitrophenyl group, making it amenable to UV-Vis spectroscopy . This property is leveraged in the HPLC-UV method for sensitive quantification.

For orthogonal confirmation and enhanced specificity, especially in complex matrices, GC-MS is the method of choice. The volatility of the analyte, or a derivatized form, allows for its separation in the gas phase, while mass spectrometry provides definitive identification based on its mass-to-charge ratio and fragmentation pattern.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of 4-Methyl-3,5-dinitrobenzyl alcohol in solution. The reverse-phase HPLC setup ensures efficient separation from polar and non-polar impurities.

Rationale for Method Selection

HPLC-UV is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. Nitroaromatic compounds, such as the target analyte, typically exhibit strong UV absorbance, allowing for low detection limits.[1] The use of a C18 column is recommended for the separation of many nitroaromatic compounds.[2]

Experimental Protocol

3.2.1. Apparatus and Materials

-

HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector is required.[2]

-

Chromatography Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[2]

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (analytical grade).

-

Filters: 0.45 µm syringe filters for sample preparation.[2]

-

Standard: Analytical standard of 4-Methyl-3,5-dinitrobenzyl alcohol (purity >98%).

3.2.2. Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in Water (v/v).

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Methyl-3,5-dinitrobenzyl alcohol standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50 µg/mL).

3.2.3. Sample Preparation

-

For Drug Substance (Bulk Material): Accurately weigh approximately 10 mg of the sample, dissolve in 10 mL of acetonitrile, and dilute to fall within the calibration range.[2]

-

For Water Samples (Solid-Phase Extraction - SPE):

-

Condition a reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of water.

-

Load a known volume of the water sample (e.g., 100 mL) through the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the analyte with 5 mL of acetonitrile. The eluate can be concentrated and reconstituted in the mobile phase if necessary.

-

3.2.4. HPLC Conditions

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 30% B1-10 min: 30% to 80% B10-12 min: 80% B12-13 min: 80% to 30% B13-15 min: 30% B |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm[1] |

3.2.5. Data Analysis

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

-

Determine the concentration of 4-Methyl-3,5-dinitrobenzyl alcohol in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

Caption: Workflow for HPLC-UV Analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, providing definitive identification of 4-Methyl-3,5-dinitrobenzyl alcohol. It is particularly useful for complex matrices or when trace-level detection is required.

Rationale for Method Selection

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For compounds that are not sufficiently volatile or prone to thermal degradation, derivatization can be employed to improve their chromatographic behavior.[4] The mass spectrometer provides a "fingerprint" of the molecule, ensuring a high degree of confidence in the identification.

Experimental Protocol

4.2.1. Apparatus and Materials

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium (99.999% purity).

-

Reagents: Acetonitrile (GC grade), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.

-

Standard: Analytical standard of 4-Methyl-3,5-dinitrobenzyl alcohol (purity >98%).

4.2.2. Derivatization (Optional but Recommended) The hydroxyl group of 4-Methyl-3,5-dinitrobenzyl alcohol can be derivatized to a more volatile silyl ether to improve peak shape and thermal stability.

-

Evaporate a known amount of the sample or standard extract to dryness under a gentle stream of nitrogen.

-

Add 100 µL of acetonitrile and 50 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-